n,n-Bis(2-fluoroethyl)methanesulfonamide
Description
Properties
CAS No. |
1998-78-3 |
|---|---|
Molecular Formula |
C5H11F2NO2S |
Molecular Weight |
187.21 g/mol |
IUPAC Name |
N,N-bis(2-fluoroethyl)methanesulfonamide |
InChI |
InChI=1S/C5H11F2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |
InChI Key |
PUFGWUPFRCMTQQ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N(CCF)CCF |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The predominant method for synthesizing this compound involves the nucleophilic substitution reaction between methanesulfonyl chloride and 2-fluoroethylamine. This reaction proceeds via the nucleophilic attack of the amine on the sulfonyl chloride, followed by elimination of hydrochloric acid, resulting in the sulfonamide bond formation.
$$
\text{Methanesulfonyl chloride} + 2 \times \text{2-fluoroethylamine} \rightarrow \text{this compound} + 2 \text{HCl}
$$
This reaction is typically carried out under controlled temperature conditions with a base to neutralize the generated hydrochloric acid and to drive the reaction to completion.
Detailed Procedure
-
- Methanesulfonyl chloride (CH3SO2Cl)
- 2-Fluoroethylamine (FCH2CH2NH2)
- Base (commonly triethylamine or an equivalent organic base)
- Solvent (anhydrous dichloromethane or tetrahydrofuran)
-
- Temperature: 0°C to room temperature
- Atmosphere: Inert (nitrogen or argon) to prevent moisture interference
- Reaction time: Several hours to overnight depending on scale and conditions
-
- The reaction mixture is quenched with water or brine.
- The organic layer is separated, washed with water and brine to remove inorganic salts.
- Drying over anhydrous magnesium sulfate.
- Concentration under reduced pressure.
- Purification typically by silica gel chromatography or preparative HPLC to yield the pure compound.
This method yields this compound in moderate to good yields (~65% reported) with high purity after chromatographic purification.
Alternative and Related Synthetic Approaches
While the direct sulfonylation of 2-fluoroethylamine with methanesulfonyl chloride is the standard approach, related sulfonamide syntheses involve protection-deprotection strategies or the use of silyl-protected intermediates in multi-step sequences for more complex derivatives. For example, tert-butyldimethylchlorosilane has been used to protect hydroxyl groups in related sulfonamide syntheses, facilitating selective reactions.
Analytical Data and Purification
Purification Techniques
- Silica Gel Chromatography: Gradient elution with ethyl acetate and heptane mixtures (10–80% EtOAc in heptane) is commonly employed to separate the product from impurities.
- Preparative High-Performance Liquid Chromatography (HPLC): Used for final purification to achieve high purity, especially for research-grade material.
Characterization Data
| Parameter | Value |
|---|---|
| Molecular Formula | C5H11F2NO2S |
| Molecular Weight | 187.21 g/mol |
| CAS Number | 1998-78-3 |
| IUPAC Name | This compound |
| Standard InChI | InChI=1S/C5H11F2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3 |
| Standard InChIKey | PUFGWUPFRCMTQQ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=O)(=O)N(CCF)CCF |
These data confirm the identity and purity of the compound after synthesis and purification.
Research Discoveries and Observations
Reactivity and Modifications
This compound, as a sulfonamide, can undergo further chemical modifications, particularly at the nitrogen atoms. Such modifications can improve biological activity, including antibacterial properties, by altering binding affinity and metabolic stability.
Biological and Medicinal Chemistry Relevance
The fluorine atoms in the 2-fluoroethyl groups enhance the compound’s lipophilicity and resistance to metabolic degradation, which are desirable traits in drug candidates. Sulfonamide derivatives like this compound have been investigated for antimicrobial and anticancer activities, with fluorinated analogs showing improved efficacy and stability.
Summary Table of Preparation Method
| Step | Description | Conditions/Notes |
|---|---|---|
| 1. Reagents Mixing | Combine methanesulfonyl chloride and 2-fluoroethylamine | Use inert atmosphere, anhydrous solvent |
| 2. Reaction | Stir at 0°C to room temperature | Base added to neutralize HCl formed |
| 3. Workup | Partition between organic solvent and brine | Extract aqueous phase with organic solvent |
| 4. Drying | Dry organic extracts over magnesium sulfate | Remove solvent under reduced pressure |
| 5. Purification | Silica gel chromatography and/or preparative HPLC | Gradient elution with EtOAc/heptane |
| 6. Yield | Typically 60–70% | Depends on scale and purity required |
Chemical Reactions Analysis
Types of Reactions: n,n-Bis(2-fluoroethyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the 2-fluoroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted sulfonamides.
Oxidation Reactions: Products include sulfonic acids.
Reduction Reactions: Products include primary or secondary amines.
Scientific Research Applications
n,n-Bis(2-fluoroethyl)methanesulfonamide has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of n,n-Bis(2-fluoroethyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 2-fluoroethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Bis(2-Haloethyl)methanesulfonamides
These compounds differ by the halogen substituent (F, Cl, I) on the ethyl groups, significantly altering reactivity and applications.
Key Findings :
- Chloroethyl analogs (e.g., CAS 54533-09-4) exhibit strong alkylating activity, akin to nitrogen mustards, by forming aziridinium intermediates that crosslink DNA .
- Fluoroethyl derivatives are less reactive due to the strong C-F bond but offer improved metabolic stability and membrane permeability .
- Iodoethyl analogs are rarely used in drug design due to poor stability and high molecular weight but may serve as radiolabeling precursors.
Hydroxyethyl and Methylsulfonyloxyethyl Derivatives
Substituents like hydroxyl or methylsulfonyloxy groups modulate solubility and reactivity.
Key Findings :
Comparison with Nitrogen Mustards and Phosphoramide Derivatives
While structurally distinct, nitrogen mustards and phosphoramide derivatives share bis(2-chloroethyl) groups, enabling cross-comparison of alkylation mechanisms.
Key Findings :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-Bis(2-fluoroethyl)methanesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using methanesulfonyl chloride and bis(2-fluoroethyl)amine. Pyridine or triethylamine is typically used as a base to neutralize HCl byproducts. For example, in analogous sulfonamide syntheses (e.g., N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide), refluxing in dichloromethane for 4 hours with a 1:1.1 molar ratio of amine to sulfonyl chloride achieves ~77% yield after crystallization .
- Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 40–60°C | Higher temps accelerate reaction but risk decomposition |
| Solvent | CH₂Cl₂, THF | Polar aprotic solvents improve solubility |
| Base | Pyridine, Et₃N | Excess base (>1.1 eq) prevents acid-mediated side reactions |
Q. What spectroscopic techniques are most effective for characterizing This compound?
- ¹⁹F NMR : Critical for confirming fluorine substituents. Fluorine chemical shifts typically appear at δ −70 to −90 ppm for CF₂ groups in similar fluorinated sulfonamides .
- X-ray Crystallography : Resolves stereoelectronic effects (e.g., pyramidal geometry at nitrogen, dihedral angles between substituents). For N,N-Bis(2-hydroxyethyl) analogs, crystal packing is stabilized by O–H···O hydrogen bonds (2.7–3.0 Å) and C–H···π interactions .
Advanced Research Questions
Q. How does the fluorinated ethyl group influence the compound’s stability under acidic/basic conditions?
- Mechanistic Insight : The electron-withdrawing fluorine atoms increase resistance to hydrolysis compared to hydroxyethyl analogs. In N-ethyl-2-(2-methoxyethoxy)-N,N-bis(2-(2-methoxyethoxy)ethyl) derivatives, fluorinated sulfonamides exhibit stable ionic liquid behavior up to 150°C .
- Degradation Pathways :
- Acidic conditions: Protonation at sulfonamide nitrogen followed by C–N bond cleavage.
- Basic conditions: SN2 displacement at β-fluoroethyl carbons (rare unless strong nucleophiles present).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
